(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone: is a complex organic compound featuring a chloro-substituted phenyl ring, a methylsulfanyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoquinoline structure. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate aldehyde. The reaction conditions often require strong acids or bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The isoquinoline ring can be reduced to form dihydroisoquinolines.
Substitution: : The chloro and methylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Dihydroisoquinolines and other reduced isoquinoline derivatives.
Substitution: : Substituted phenyl and isoquinoline derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both chloro and methylsulfanyl groups on the phenyl ring. Similar compounds include:
2-chloro-5-methylphenol: : Lacks the sulfanyl group and isoquinoline moiety.
3,4-dihydro-1H-isoquinolin-2-ylmethanone: : Lacks the chloro and methylsulfanyl groups on the phenyl ring.
These differences contribute to the distinct chemical and biological properties of the compound.
Properties
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c1-21-14-6-7-16(18)15(10-14)17(20)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVJGNOUJXULJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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